molecular formula C11H14N2O3 B12760871 5-Allyl-5-crotylbarbituric acid CAS No. 2288-78-0

5-Allyl-5-crotylbarbituric acid

Cat. No.: B12760871
CAS No.: 2288-78-0
M. Wt: 222.24 g/mol
InChI Key: JDPPIXRBPVYZLS-HWKANZROSA-N
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Description

5-Allyl-5-crotylbarbituric acid is a specialized 5,5-disubstituted barbituric acid derivative intended for research and development purposes . It belongs to the barbiturate class of compounds, which are historically significant as central nervous system (CNS) depressants but have largely been replaced in therapeutic use by safer alternatives . The core structure, barbituric acid, serves as a versatile building block in organic synthesis . Researchers utilize this compound and its analogs in various fields, including medicinal chemistry for structure-activity relationship (SAR) studies and in organic synthesis as a precursor or model compound . Barbituric acid derivatives can also act as polymerizable reducing agents in redox initiation systems for hardenable compositions, such as dental materials . This product is provided For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

2288-78-0

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

5-[(E)-but-2-enyl]-5-prop-2-enyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H14N2O3/c1-3-5-7-11(6-4-2)8(14)12-10(16)13-9(11)15/h3-5H,2,6-7H2,1H3,(H2,12,13,14,15,16)/b5-3+

InChI Key

JDPPIXRBPVYZLS-HWKANZROSA-N

Isomeric SMILES

C/C=C/CC1(C(=O)NC(=O)NC1=O)CC=C

Canonical SMILES

CC=CCC1(C(=O)NC(=O)NC1=O)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Allyl-5-crotylbarbituric acid typically involves the reaction of barbituric acid with allyl and crotyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the halide groups are replaced by the allyl and crotyl groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Chemical Reactions Analysis

Types of Reactions: 5-Allyl-5-crotylbarbituric acid undergoes various chemical reactions, including:

    Oxidation: The allyl and crotyl groups can be oxidized to form corresponding alcohols or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various electrophiles can be used for substitution reactions, including halogens and alkyl groups.

Major Products Formed:

    Oxidation: Formation of alcohols or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted barbituric acid derivatives.

Scientific Research Applications

Chemistry: 5-Allyl-5-crotylbarbituric acid is used as a precursor in the synthesis of other barbiturate derivatives

Biology: In biological research, this compound is used to study the effects of barbiturates on the central nervous system. It serves as a model compound to understand the pharmacological properties of barbiturates.

Medicine: The compound has potential applications in the development of new sedative and hypnotic drugs. Its unique structure allows for the exploration of new therapeutic agents with improved efficacy and reduced side effects.

Industry: In the pharmaceutical industry, this compound is used in the production of barbiturate-based medications

Mechanism of Action

5-Allyl-5-crotylbarbituric acid exerts its effects by binding to gamma-aminobutyric acid (GABA) receptors in the central nervous system. Upon binding, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of the postsynaptic neuron. This results in a sedative and hypnotic effect, reducing neuronal excitability and inducing sleep.

Comparison with Similar Compounds

    5-Allyl-5-butylbarbituric acid: Similar structure with a butyl group instead of a crotyl group.

    5-Allyl-5-sec-butylbarbituric acid:

    5-Phenyl-5-ethylbarbituric acid:

Uniqueness: 5-Allyl-5-crotylbarbituric acid is unique due to the presence of both allyl and crotyl groups, which may confer distinct pharmacological properties compared to other barbiturates. Its dual substitution pattern allows for the exploration of new chemical reactivities and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Allyl-5-crotylbarbituric acid, and how can reaction conditions be controlled to minimize side products?

  • Methodological Answer : The synthesis of barbituric acid derivatives often involves alkylation or condensation reactions. For this compound, electrophilic addition to the allyl group (e.g., using bromine or iodine) may generate side products, as seen in analogous compounds like 5-allyl-5-isobutylbarbituric acid . To minimize side reactions, precise temperature control (e.g., 0–5°C for bromination) and stoichiometric adjustments are critical. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC to isolate intermediates and final products. For reproducibility, experimental protocols must detail solvent systems, reaction times, and purification steps (e.g., recrystallization or column chromatography) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and ensuring purity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions on the barbituric acid core. For example, allyl proton signals typically appear at δ 5.0–5.8 ppm, while crotyl groups show distinct splitting patterns. Infrared (IR) spectroscopy can validate carbonyl stretching (~1700 cm⁻¹) and N–H bonds (~3200 cm⁻¹). Purity should be assessed via high-performance liquid chromatography (HPLC) using a C18 column and UV detection at 254 nm. Melting point determination (e.g., 138–139°C for analogous barbiturates ) and elemental analysis further validate structural integrity .

Advanced Research Questions

Q. How do intramolecular isomerization pathways affect the structural integrity of this compound under varying pH conditions?

  • Methodological Answer : Barbituric acid derivatives are prone to intramolecular isomerization, particularly under alkaline conditions. For instance, 5-phenyl-5-(3-bromopropyl)barbituric acid isomerizes to α-allophanyl lactams or lactones via nucleophilic attack . For this compound, pH-dependent stability studies (e.g., in ammonium hydroxide or HCl) should be conducted using NMR or LC-MS to track structural changes. Computational modeling (e.g., density functional theory) can predict energy barriers for isomerization, while X-ray crystallography provides definitive structural confirmation of products .

Q. What strategies can resolve contradictions in pharmacological data related to the CNS activity of this compound derivatives?

  • Methodological Answer : Discrepancies in CNS activity may arise from stereochemical variations or metabolite interference. For example, secobarbital (5-allyl-5-(1-methylbutyl)barbituric acid) exhibits enantiomer-specific potency . To address contradictions:

  • Stereochemical Analysis : Use chiral HPLC or circular dichroism to isolate and test individual enantiomers.
  • Metabolite Profiling : Employ LC-MS/MS to identify active metabolites in in vitro hepatic microsome assays.
  • Receptor Binding Assays : Compare affinity for GABAA receptors using radioligand displacement studies.
    Cross-referencing data with structurally similar compounds (e.g., phenobarbital ) can clarify structure-activity relationships.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility and stability of this compound in aqueous vs. organic solvents?

  • Methodological Answer : Solubility discrepancies often stem from polymorphic forms or hydration states. For example, some barbiturates show higher solubility in chloroform or ethanol than water . To resolve conflicts:

  • Solubility Screening : Conduct parallel experiments in buffered aqueous solutions (pH 1–13) and organic solvents (e.g., DMSO, ethanol) at controlled temperatures.
  • Stability Testing : Use accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to detect degradation products.
  • Crystallography : Compare X-ray diffraction patterns of recrystallized samples to identify polymorphic variations .

Experimental Design Considerations

Q. What in vitro and in vivo models are most suitable for evaluating the neuropharmacological effects of this compound?

  • Methodological Answer :

  • In Vitro : Use primary neuronal cultures or transfected HEK cells expressing GABAA receptors to measure chloride ion flux via patch-clamp electrophysiology.
  • In Vivo : Employ rodent models (e.g., pentylenetetrazole-induced seizures) to assess anticonvulsant efficacy. Dose-response curves and pharmacokinetic studies (plasma half-life, brain penetration) should be validated using LC-MS/MS .

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